(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The compound can be synthesized via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of the compound is determined by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj, Srinivas, and Rao (2018) focused on the synthesis of novel compounds including (4-Bromophenyl) derivatives and their evaluation for antibacterial activity against human pathogens such as Escherichia coli and Klebsiella pneumoniae. The study found that compounds with specific moieties on the piperazine ring, including the 4-bromophenyl group, showed significant inhibition of bacterial growth, indicating potential for further development in antibacterial drug design (Nagaraj, Srinivas, & Rao, 2018).
Piperazine-based Compounds in Drug Synthesis
Darvishzad, Daneshvar, Shirini, and Tajik (2019) introduced a new piperazine-based dicationic Bronsted acidic ionic salt and used it as an efficient and reusable catalyst for synthesizing pyrimidine derivatives. This highlights the utility of piperazine compounds in facilitating chemical reactions for the creation of potentially therapeutic agents (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of compounds related to (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone have been a subject of interest. For example, the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their evaluation for antibacterial and antifungal activities showcase the potential of such compounds in addressing microbial infections (Mallesha & Mohana, 2014).
Novel Therapeutic Agents for Alzheimer's Disease
Hassan et al. (2018) synthesized a series of multifunctional amides and evaluated their enzyme inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer's disease. These compounds, including piperazine derivatives, showed good activity against enzymes related to the disease, indicating their significance in drug development for neurodegenerative disorders (Hassan et al., 2018).
Properties
IUPAC Name |
(4-bromophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBGVLOHQDQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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